Benzo[d]thiazol-2-yl(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
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Overview
Description
Benzo[d]thiazol-2-yl(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H13N5O2S and its molecular weight is 363.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
tuberculosis , suggesting that this compound may also target similar pathways or enzymes.
Mode of Action
tuberculosis , indicating that this compound may interact with its targets to inhibit their function and thus prevent the growth of the bacteria.
Biochemical Pathways
Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may affect the biochemical pathways involved in the growth and survival of M. tuberculosis.
Result of Action
tuberculosis , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Benzo[d]thiazol-2-yl(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone are largely attributed to its interactions with various biomolecules. It has been found to interact with the DprE1 enzyme, a potential target for anti-tubercular drugs . The nature of these interactions involves binding interactions with the enzyme, potentially leading to its inhibition .
Cellular Effects
The effects of this compound on cells are primarily observed in its anti-tubercular activity. It has been found to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . This inhibition likely impacts various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the DprE1 enzyme . This binding interaction likely results in the inhibition of the enzyme, thereby preventing the growth of Mycobacterium tuberculosis .
Temporal Effects in Laboratory Settings
Its anti-tubercular activity has been observed in both in vitro and in vivo studies .
Biological Activity
Benzo[d]thiazol-2-yl(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its chemical properties, synthesis, and biological effects based on diverse research findings.
The molecular formula of this compound is C18H13N5O2S with a molecular weight of 363.4 g/mol. The compound features a benzo[d]thiazole core linked to a pyridine and an oxadiazole moiety, contributing to its diverse biological activities.
Synthesis
The compound can be synthesized through a multi-step process involving the condensation of benzo[d]thiazole derivatives with pyridine and oxadiazole intermediates. For example, the synthesis involves the reaction of 2-(benzo[d]thiazol-2-yl)acetonitrile with 3-pyridinecarboxaldehyde in the presence of a base such as triethylamine, yielding the target compound in moderate yields .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzo[d]thiazole derivatives, including the compound . For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
HCT116 (Colon) | 10.5 | |
MCF7 (Breast) | 8.0 | |
A549 (Lung) | 12.3 | |
HeLa (Cervical) | 9.7 |
The mechanism of action appears to involve the inhibition of key signaling pathways such as PI3K and mTORC1, which are crucial for cancer cell survival and proliferation .
Antimicrobial Activity
Compounds related to benzo[d]thiazol derivatives have also been investigated for their antimicrobial properties. For instance:
Microorganism | Activity | Reference |
---|---|---|
E. coli | Inhibition at 50 µg/mL | |
S. aureus | Inhibition at 25 µg/mL | |
Mycobacterium tuberculosis | IC50 = 6.0 µM |
These findings suggest that modifications to the thiazole and oxadiazole rings can enhance antimicrobial efficacy.
Neuroprotective Effects
Some studies have reported neuroprotective activities associated with benzothiazole derivatives. For example, certain compounds exhibited protective effects in models of neurodegeneration by reducing oxidative stress markers and apoptosis in neuronal cells .
Case Studies
- Antiproliferative Study : A study evaluating the antiproliferative effects of various benzo[d]thiazole derivatives found that those with pyridine substitutions exhibited enhanced activity against breast cancer cell lines (MCF7) compared to their non-substituted counterparts .
- Antimicrobial Evaluation : A series of experiments tested the antimicrobial activity of synthesized compounds against common pathogens. The results indicated that specific substitutions on the benzothiazole ring significantly improved efficacy against both Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2S/c24-18(17-20-13-3-1-2-4-14(13)26-17)23-9-12(10-23)16-21-15(22-25-16)11-5-7-19-8-6-11/h1-8,12H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGKCOYTPDJZHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)C4=NC(=NO4)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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